molecular formula C9H12O3 B8696495 5-(Furan-2-yl)pentanoic acid

5-(Furan-2-yl)pentanoic acid

Cat. No.: B8696495
M. Wt: 168.19 g/mol
InChI Key: WXTKIFAAJBAEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Furan-2-yl)pentanoic acid is an organic compound characterized by the presence of a furan ring attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pentanoic acid typically involves the reaction of furan derivatives with pentanoic acid precursors. One common method includes the use of Grignard reagents, where a furan derivative reacts with a pentanoic acid chloride under controlled conditions to yield the desired product . Another approach involves the oxidation of furan-containing alcohols to form the corresponding carboxylic acid .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Furan-2-yl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkyl halides

Major Products Formed:

    Oxidation: Furan-containing carboxylic acids

    Reduction: Furan-containing alcohols

    Substitution: Halogenated or alkylated furan derivatives

Comparison with Similar Compounds

    Pentanoic acid: A simpler carboxylic acid without the furan ring.

    Furan-2-carboxylic acid: Contains a furan ring but lacks the pentanoic acid chain.

    2-Furylmethanol: A furan derivative with an alcohol group instead of a carboxylic acid.

Uniqueness: 5-(Furan-2-yl)pentanoic acid’s uniqueness lies in its combined structural features of a furan ring and a pentanoic acid chain. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

5-(furan-2-yl)pentanoic acid

InChI

InChI=1S/C9H12O3/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11)

InChI Key

WXTKIFAAJBAEEH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCCCC(=O)O

Origin of Product

United States

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